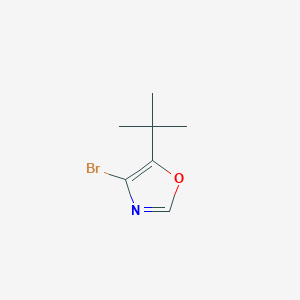

4-Bromo-5-tert-butyl-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromo-5-tert-butyl-1,3-oxazole”, commonly known as BtOX, is a heterocyclic compound. It has a molecular weight of 204.067 . This compound has attracted attention in the field of pharmaceuticals due to its unique structure and potential applications.

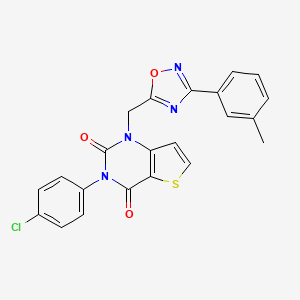

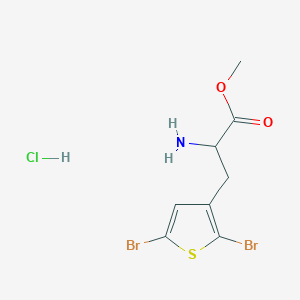

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-tert-butyl-1,3-oxazole” consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The bromine atom is attached at the 4th position and the tert-butyl group at the 5th position .

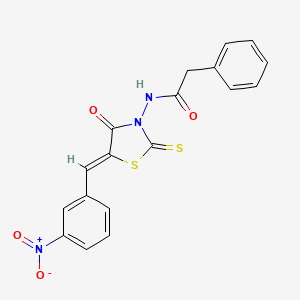

Chemical Reactions Analysis

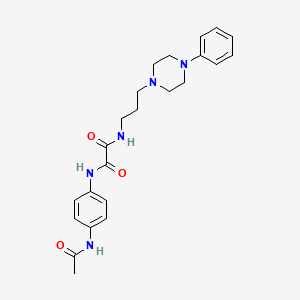

While specific chemical reactions involving “4-Bromo-5-tert-butyl-1,3-oxazole” are not available, oxazole derivatives are known to play a pivotal role in various biological activities . The substitution pattern in oxazole derivatives is crucial in determining these activities .

Physical And Chemical Properties Analysis

“4-Bromo-5-tert-butyl-1,3-oxazole” has a molecular weight of 204.067 . The storage temperature is -10 degrees .

Aplicaciones Científicas De Investigación

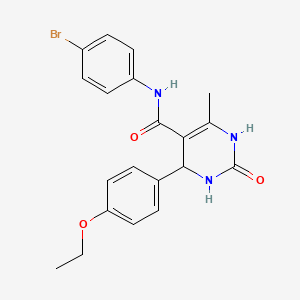

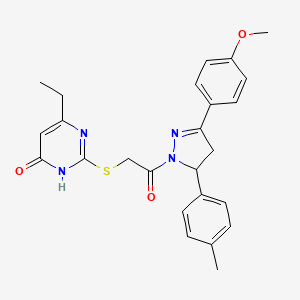

Biological Activity and Natural Product Synthesis

4-Bromo-5-tert-butyl-1,3-oxazole serves as a potential precursor to biologically active natural products. Specifically, it plays a crucial role in the synthesis of compounds like Indiacen A and Indiacen B . These natural products have diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, and analgesic effects.

Direcciones Futuras

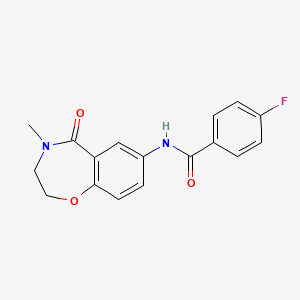

Oxazole derivatives, including “4-Bromo-5-tert-butyl-1,3-oxazole”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are intermediates for the synthesis of new chemical entities in medicinal chemistry . Therefore, the future directions in this field may involve the synthesis of various oxazole derivatives and screening them for various biological activities .

Mecanismo De Acción

- Transmetalation : The compound likely undergoes transmetalation, a process commonly observed in Suzuki–Miyaura (SM) cross-coupling reactions . In SM coupling, palladium catalysts facilitate the formation of carbon–carbon bonds between organic fragments.

Mode of Action

Its action is influenced by environmental conditions, making it an intriguing compound for study

Propiedades

IUPAC Name |

4-bromo-5-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)5-6(8)9-4-10-5/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVVDPJMHGGAHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)(3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2358357.png)

![{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid](/img/structure/B2358368.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile](/img/structure/B2358374.png)

![N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2358377.png)